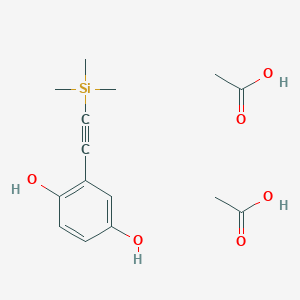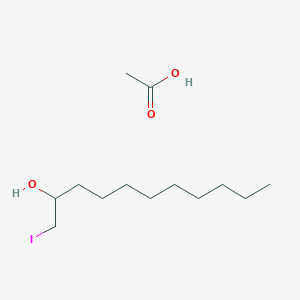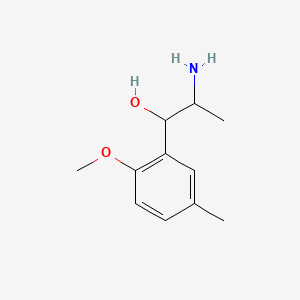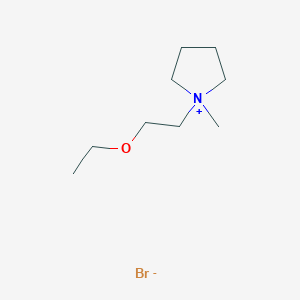
2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one is a heterocyclic compound that features both an oxazole ring and an isothiocyanate group The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the isothiocyanate group consists of a carbon atom double-bonded to both a sulfur and a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The isothiocyanate group can be introduced through the reaction of an amine with carbon disulfide and a subsequent reaction with a halogenating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfur atom.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents for these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and halogenating agents (e.g., chlorine, bromine). Reaction conditions typically involve moderate temperatures and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a thiourea derivative, while cyclization reactions could produce various fused heterocyclic compounds.
科学的研究の応用
2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
作用機序
The mechanism of action of 2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The oxazole ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Oxazole Derivatives: Compounds such as 2-aminoxazole and 2-methyl-4,5-diphenyloxazole share the oxazole ring structure but differ in their substituents.
Isothiocyanate Compounds: Compounds like phenyl isothiocyanate and allyl isothiocyanate contain the isothiocyanate group but lack the oxazole ring.
Uniqueness
2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one is unique due to the combination of the oxazole ring and the isothiocyanate group within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to compounds containing only one of these functional groups .
特性
CAS番号 |
832077-48-2 |
|---|---|
分子式 |
C6H4N2O2S |
分子量 |
168.18 g/mol |
IUPAC名 |
2-isothiocyanato-1-(1,3-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C6H4N2O2S/c9-6(1-7-4-11)5-2-10-3-8-5/h2-3H,1H2 |
InChIキー |
HPDPMBKBNZZBCA-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CO1)C(=O)CN=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
![4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine](/img/structure/B14210285.png)


![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)

![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)

![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
methanone](/img/structure/B14210364.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
